molecular formula C14H22N2 B2961287 1-Benzyl-3,3-dimethylpiperidin-4-amine CAS No. 473838-36-7

1-Benzyl-3,3-dimethylpiperidin-4-amine

Cat. No. B2961287
M. Wt: 218.344
InChI Key: ZSWUAMLORPBSTM-ZDUSSCGKSA-N
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Patent
US08158628B2

Procedure details

A solution of 1-benzyl-3,3-dimethylpiperidin-4-one (900 mg, 4.14 mmol) and acetic acid (474 μl, 8.28 mmol) in 7 M NH3 in MeOH (35.5 ml, 249 mmol) was first stirred for 30 min at RT. Then NaBH4 (1.57 g, 41.4 mmol) was added at RT. The reaction batch was stirred for 30 min at RT, concentrated and then diluted with DCM (100 ml). The organic phase was washed with saturated aqueous NaHCO3, dried and concentrated to dryness.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
474 μL
Type
reactant
Reaction Step One
Name
Quantity
35.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[C:10]([CH3:16])([CH3:15])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C.CO.[BH4-].[Na+].[NH3:25]>>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH2:25])[C:10]([CH3:16])([CH3:15])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)(C)C
Name
Quantity
474 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
35.5 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction batch was stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with DCM (100 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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